molecular formula C14H19NO3 B4653915 N-allyl-2-(2-methoxyphenoxy)butanamide

N-allyl-2-(2-methoxyphenoxy)butanamide

Cat. No.: B4653915
M. Wt: 249.30 g/mol
InChI Key: OAINCNFQICAFPI-UHFFFAOYSA-N
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Description

N-allyl-2-(2-methoxyphenoxy)butanamide is a synthetic organic compound featuring a butanamide backbone substituted with an allyl group and a 2-methoxyphenoxy moiety. The allyl group may confer unique reactivity or pharmacokinetic properties, such as enhanced lipophilicity or altered metabolic pathways compared to ethyl or methyl substituents.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-prop-2-enylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-4-10-15-14(16)11(5-2)18-13-9-7-6-8-12(13)17-3/h4,6-9,11H,1,5,10H2,2-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAINCNFQICAFPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC=C)OC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

(2R,S)-1-(6-Methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol ()

  • Structure: Contains a 2-methoxyphenoxy group linked to an ethylamino-propanol backbone and an indole ring.
  • Pharmacological Activity: Demonstrated antiarrhythmic, hypotensive, and spasmolytic effects, with moderate α1-/β1-adrenoceptor binding affinity .
  • Key Difference: The indole and amino-propanol groups likely enhance cardiovascular targeting, unlike the simpler butanamide structure of the target compound.

Moguisteine (Ethyl Ester of (R,S)-3-[1,3-Thiazolidin-3-yl]-(2-Methoxyphenoxy)methyl]-3-Oxypropanoic Acid) ()

  • Structure: Features a thiazolidine ring and ester-linked 2-methoxyphenoxy group.
  • Synthesis : High-yield process via a cyclic dioxolane intermediate .
  • Key Difference : The ester group may confer faster metabolic clearance compared to the amide in the target compound, impacting therapeutic duration.

Butanamide Derivatives with 2,6-Dimethylphenoxy Substituents ()

  • Structure: Complex butanamides with 2,6-dimethylphenoxy groups and tetrahydropyrimidinyl motifs.

Methocarbamol (2-Hydroxy-3-(2-Methoxyphenoxy)propyl Carbamate) ()

  • Structure: Carbamate ester with a 2-methoxyphenoxy-propyl backbone.
  • Clinical Use: Marketed as a muscle relaxant, leveraging the 2-methoxyphenoxy group for CNS penetration.
  • Key Difference : The carbamate group undergoes hydrolysis in vivo, contrasting with the hydrolytically stable amide in the target compound .

Data Table: Structural and Functional Comparison

Compound Key Functional Groups Pharmacological Activity Synthesis Highlights
N-allyl-2-(2-methoxyphenoxy)butanamide Butanamide, allyl, 2-methoxyphenoxy Inferred receptor modulation Not reported
Compound from Indole, amino-propanol Antiarrhythmic, α1/β1-binding Multi-step organic synthesis
Moguisteine Thiazolidine, ester Antitussive (inferred) Cyclic intermediate route
Butanamides in 2,6-Dimethylphenoxy, tetrahydropyrimidinyl Undisclosed (structural complexity suggests protease inhibition) Chiral synthesis
Methocarbamol Carbamate, propanol Muscle relaxation Commercial carbamation process

Discussion of Findings

  • Role of 2-Methoxyphenoxy Group: Common across all compounds, this moiety enhances lipophilicity and aromatic interactions, facilitating membrane penetration and receptor binding.
  • Functional Group Impact : Amides (target compound) offer metabolic stability over esters (Moguisteine) or carbamates (Methocarbamol), which may translate to longer half-lives.
  • Structural Complexity : Indole-containing derivatives () exhibit cardiovascular activity, while simpler structures like Methocarbamol target the CNS, underscoring the importance of backbone modifications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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